1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
1-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a urea-based small molecule featuring a benzoxazole heterocycle and a trifluoromethylphenyl group. The trifluoromethyl group at the 2-position of the phenyl ring is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c22-21(23,24)15-8-1-2-9-16(15)27-20(28)25-14-7-5-6-13(12-14)19-26-17-10-3-4-11-18(17)29-19/h1-12H,(H2,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGAVWYZYQWFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzoxazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The trifluoromethyl group enhances the compound's biological profile by improving its lipophilicity and metabolic stability.
The molecular formula of this compound is , with a molecular weight of 368.33 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H15F3N2O |
| Molecular Weight | 368.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | QGQKZBHGZVZBKM-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the benzoxazole ring participates in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoromethyl group may enhance binding affinity through hydrophobic interactions. This dual interaction potentially modulates enzyme activity or receptor signaling pathways, leading to various biological effects.
Anticancer Activity
Numerous studies have indicated that compounds containing benzoxazole derivatives exhibit significant anticancer properties. For instance, research on related phenyl urea derivatives has shown promising results against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to tumor immune evasion. The inhibition of IDO1 can enhance T-cell responses against tumors, making these compounds valuable in cancer immunotherapy .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been documented. Compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membrane integrity or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activities of benzoxazole derivatives:
- Study on IDO1 Inhibition :
- Antimicrobial Evaluation :
Scientific Research Applications
Medicinal Chemistry
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has been investigated for its potential as an antitumor agent . The benzoxazole ring is known for its ability to inhibit various cancer cell lines, making this compound a candidate for further development in cancer therapeutics. Studies have shown that derivatives of benzoxazole exhibit cytotoxicity against human cancer cells, suggesting that modifications to the urea backbone could enhance efficacy and selectivity .
Material Science
In material science, the compound's properties make it suitable for use in polymer formulations . The incorporation of trifluoromethyl groups can improve the thermal stability and chemical resistance of polymers. Research indicates that urea derivatives can act as cross-linking agents in epoxy resins, enhancing mechanical properties and durability .
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor agent | Inhibits cancer cell proliferation |
| Material Science | Polymer formulations | Improves thermal stability and chemical resistance |
Environmental Studies
The environmental impact of synthetic compounds like this compound is also a focus of research. Its degradation products are being studied to assess their ecological effects. The trifluoromethyl group can influence the persistence of the compound in the environment, making it essential to understand its breakdown pathways and potential toxicity to aquatic life .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzoxazole exhibited significant anticancer activity against breast cancer cell lines. The study highlighted that structural modifications, including the addition of trifluoromethyl groups, enhanced the potency of these compounds against resistant cancer strains .
Case Study 2: Polymer Enhancement
Research conducted on epoxy resins containing urea derivatives showed improved mechanical properties when combined with this compound. The study concluded that this compound could serve as an effective cross-linker, leading to materials with superior performance under stress conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a urea backbone with several analogs, but its distinct substituents differentiate its physicochemical and biological properties. Below is a comparison with key analogs:
Key Observations:
- Heterocyclic Core : The benzoxazole in the target compound contrasts with thiazole (11j, 8j) or pyrimidine (AZ1) cores in analogs. Benzoxazole’s oxygen atom may enhance hydrogen bonding compared to sulfur in thiazoles .
- Functional Groups : Analogs like 11j include polar piperazine-hydrazine side chains, likely improving solubility but increasing metabolic liability compared to the target compound’s simpler benzoxazole .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group and benzoxazole likely increase logP compared to hydrazine-containing analogs (e.g., 11j), favoring membrane permeability but risking solubility issues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
- Methodology : The compound’s urea backbone is typically synthesized via the reaction of substituted isocyanates with amines. For example, analogs like those in involve coupling 3-chlorophenyl isocyanate with aromatic amines in inert solvents (e.g., dichloromethane or toluene) under reflux. Optimization includes:
- Solvent selection : Polar aprotic solvents enhance nucleophilicity of amines.
- Catalysts : Triethylamine (TEA) neutralizes HCl byproducts, improving yields .
- Temperature control : Reflux conditions (80–110°C) balance reaction rate and stability of sensitive groups like benzoxazole.
- Characterization : Post-synthesis, confirm purity via HPLC (>95%) and structural integrity via H/C NMR and HRMS.
Q. How should researchers design initial biological assays to evaluate this compound’s activity?
- Experimental Design :
- Target selection : Prioritize enzymes/receptors with known interactions with benzoxazole or trifluoromethylphenyl groups (e.g., kinase inhibition).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values.
- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-only controls.
- Data Interpretation : Use ANOVA for statistical significance (p < 0.05) and assess reproducibility across ≥3 independent replicates .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between computational docking predictions and experimental binding assays for this compound?
- Methodology :
- Validation of docking models : Cross-check results with multiple software (AutoDock, Schrödinger) and adjust force fields for trifluoromethyl interactions.
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly.
- Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding mode discrepancies (see for urea derivative crystallography protocols) .
- Case Study : If SPR shows weaker binding than docking predicts, consider post-translational modifications or allosteric effects not modeled computationally.
Q. How can researchers investigate the environmental stability and degradation pathways of this compound?
- Experimental Design :
- Hydrolytic stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours, analyzing degradation via LC-MS.
- Photolysis : Expose to UV light (254 nm) and monitor byproducts with high-resolution mass spectrometry.
- Ecotoxicity : Use Daphnia magna or algae growth inhibition assays per OECD guidelines to assess ecological risks .
- Data Analysis : Identify major degradation products (e.g., benzoxazole ring cleavage) and model their persistence using EPI Suite software.
Q. What advanced spectroscopic techniques are critical for elucidating the compound’s solid-state structure and polymorphism?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve 3D structure and hydrogen-bonding patterns (as in for urea derivatives).
- Solid-state NMR : Differentiate polymorphs by F NMR chemical shifts (sensitive to trifluoromethyl environments).
- DSC/TGA : Monitor thermal phase transitions and stability up to 300°C .
- Case Study : SC-XRD revealed that a polymorph with stronger intermolecular H-bonds exhibited higher melting points (>200°C), impacting formulation strategies.
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Troubleshooting Steps :
Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. The trifluoromethyl group may enhance metabolic stability but reduce solubility.
Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites (e.g., oxidation of benzoxazole).
Formulation optimization : Test co-solvents (e.g., PEG 400) or nanoparticle encapsulation to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
